![molecular formula C6H6ClF3N2 B1375578 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole CAS No. 1222556-79-7](/img/structure/B1375578.png)
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole
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Overview
Description
Trifluoromethyl groups are prevalent in many pharmaceuticals and agrochemicals because their incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
Synthesis Analysis
Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . Oxidative trifluoromethylation involves the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is influenced by the unique physicochemical properties of the fluorine atom .Chemical Reactions Analysis
Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl compounds are influenced by the unique physicochemical properties of the fluorine atom .Scientific Research Applications
Organometallic Methods and Functionalization
- The compound 4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole demonstrates versatility in organometallic methods, allowing for the regioflexible conversion of heterocyclic starting materials into various isomers and congeners. This adaptability highlights its potential for diverse applications in chemical synthesis and pharmaceutical research (Schlosser, Volle, Leroux, & Schenk, 2002).
Synthesis of Fluorinated Pyrazoles
- This chemical is instrumental in the synthesis of fluorinated pyrazoles, which are crucial as building blocks in medicinal chemistry. The process involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, showcasing its importance in creating compounds with potential pharmaceutical applications (Surmont et al., 2011).
Preparation of Regional Isomers
- The chemical aids in the preparation of new regional isomers of 1-methyl-5-(trifluoromethyl)-3-chloropyrazole. Its role in creating linkage reagents for SAR candidates in bio-active pyrazole phenyl ether series underlines its significance in drug development and pharmacological studies (Chupp, 1994).
Structural Characterization in Crystallography
- This pyrazole derivative is crucial in the synthesis and structural characterization of various compounds in crystallography, aiding in understanding molecular structures and their applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Annular Tautomerism Studies
- The compound is relevant in studying annular tautomerism of NH-pyrazoles, which is important in understanding the chemical properties and reactions of such compounds, potentially impacting drug design and synthesis (Cornago et al., 2009).
Antimicrobial Agent Synthesis
- It is used in the synthesis of antimicrobial agents, indicating its utility in developing new therapeutic compounds (Bhat et al., 2016).
Intermediary in Synthesis of Pharmacologically Active Compounds
- This pyrazole derivative serves as an intermediate in synthesizing various pharmacologically active compounds, highlighting its role in medicinal chemistry and drug development (Ogurtsov & Rakitin, 2021).
Antioxidant and Antimicrobial Properties
- The compound contributes to synthesizing pyridines with antioxidant and antimicrobial properties, relevant in the search for new therapeutic agents (Bonacorso et al., 2015).
Corrosion Inhibition Studies
- Its derivatives are studied for corrosion inhibition, suggesting applications in materials science and engineering (Ouali et al., 2013).
Antihyperglycemic Agent Development
- Research on this chemical's derivatives has led to the development of new antihyperglycemic agents, underlining its potential in treating diabetes (Kees et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c1-12-3-4(2-7)5(11-12)6(8,9)10/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMGRONUSBJXQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1-methyl-3-(trifluoromethyl)-1h-pyrazole |
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